molecular formula C28H30N2O8 B613465 (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate CAS No. 200616-38-2

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

Cat. No.: B613465
CAS No.: 200616-38-2
M. Wt: 522.5 g/mol
InChI Key: TWIOCLGOABQUJM-UHFFFAOYSA-N
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Description

(S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C28H30N2O8 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-Glu(OSu)-OtBu, also known as (S)-1-tert-butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate or N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The compound acts as a protective group for the amino acids involved in peptide synthesis . It protects the amino group of an amino acid during the formation of the peptide bond, a process that requires the activation of the carboxyl group of one amino acid and the amino group of another . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key feature in its mode of action .

Biochemical Pathways

Fmoc-Glu(OSu)-OtBu plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s removal is monitored spectrophotometrically, thanks to the fluorenyl group’s strong absorbance in the ultraviolet region .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Glu(OSu)-OtBu would be more relevant in a laboratory setting rather than in a biological context. Its properties, such as stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, influence its behavior during the peptide synthesis process .

Result of Action

The result of Fmoc-Glu(OSu)-OtBu’s action is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This contributes to the synthesis of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Glu(OSu)-OtBu is influenced by the conditions of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reactants can affect its efficacy and stability . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOCLGOABQUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677762
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200616-38-2
Record name 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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